molecular formula C11H19NO3 B13025654 tert-Butyl2-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate

tert-Butyl2-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate

Cat. No.: B13025654
M. Wt: 213.27 g/mol
InChI Key: YFAUWRIIHXDPOT-UHFFFAOYSA-N
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Description

tert-Butyl2-hydroxy-3-azabicyclo[410]heptane-3-carboxylate is a bicyclic compound with a unique structure that includes a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl2-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate typically involves the reaction of a suitable azabicyclo compound with tert-butyl chloroformate under basic conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes with optimization for large-scale production. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl2-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

tert-Butyl2-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a useful tool in studying enzyme mechanisms and protein-ligand interactions.

    Industry: It can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl2-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This can lead to changes in cellular pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl2-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate is unique due to its specific bicyclic structure and the presence of both a tert-butyl ester and a hydroxyl group. This combination of functional groups provides distinct reactivity and potential for diverse applications in synthesis and research .

Properties

Molecular Formula

C11H19NO3

Molecular Weight

213.27 g/mol

IUPAC Name

tert-butyl 2-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate

InChI

InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-5-4-7-6-8(7)9(12)13/h7-9,13H,4-6H2,1-3H3

InChI Key

YFAUWRIIHXDPOT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2CC2C1O

Origin of Product

United States

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